molecular formula C16H27BrS B12332543 Thiophene, 2-bromo-4-dodecyl- CAS No. 189102-86-1

Thiophene, 2-bromo-4-dodecyl-

Cat. No.: B12332543
CAS No.: 189102-86-1
M. Wt: 331.4 g/mol
InChI Key: PAORRKMWCRYIMG-UHFFFAOYSA-N
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Description

Thiophene, 2-bromo-4-dodecyl- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a dodecyl group at the fourth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2-bromo-4-dodecyl- typically involves the bromination of 4-dodecylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often employs continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-bromo-4-dodecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Thiophene, 2-bromo-4-dodecyl- in various applications is largely dependent on its ability to participate in electron transfer processes. In organic electronics, the compound’s conjugated system facilitates charge transport, making it an effective component in semiconducting materials. In pharmaceuticals, its biological activity is often attributed to its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms .

Properties

IUPAC Name

2-bromo-4-dodecylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(17)18-14-15/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAORRKMWCRYIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726894
Record name 2-Bromo-4-dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189102-86-1
Record name 2-Bromo-4-dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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